molecular formula C9H9F3O2 B1350887 2-Methoxy-4-(trifluoromethyl)benzyl alcohol CAS No. 286441-68-7

2-Methoxy-4-(trifluoromethyl)benzyl alcohol

Cat. No. B1350887
CAS RN: 286441-68-7
M. Wt: 206.16 g/mol
InChI Key: OHEBPFPPZUWWHD-UHFFFAOYSA-N
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Description

2-Methoxy-4-(trifluoromethyl)benzyl alcohol is a chemical compound with the molecular formula C9H9F3O2 and a molecular weight of 206.16 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 2-Methoxy-4-(trifluoromethyl)benzyl alcohol is 1S/C9H9F3O2/c1-14-8-4-7 (9 (10,11)12)3-2-6 (8)5-13/h2-4,13H,5H2,1H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

2-Methoxy-4-(trifluoromethyl)benzyl alcohol is a solid at room temperature .

Scientific Research Applications

Photocatalytic Oxidation

2-Methoxy-4-(trifluoromethyl)benzyl alcohol and its derivatives are studied for their photocatalytic oxidation to corresponding aldehydes using titanium dioxide under visible light irradiation. This reaction is significant for organic synthesis, showcasing high conversion and selectivity, attributed to a specific surface complex formed on the TiO2 surface. The process is relevant for environmental and synthetic applications, illustrating the compound's utility in green chemistry and sustainable processes (Higashimoto et al., 2009).

Synthetic and Crystal Structure Insights

Research has synthesized and examined the crystal structure of compounds related to 2-Methoxy-4-(trifluoromethyl)benzyl alcohol, such as 2-(4-Fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol. These studies provide insights into the molecular configurations and potential applications in material science and medicinal chemistry, illustrating the versatility of fluorinated benzyl alcohols in complex molecular frameworks (Liang, 2009).

Catalytic and Synthetic Methodologies

The compound and its related derivatives serve as key intermediates or reactants in developing novel catalytic and synthetic methodologies. For instance, α-(Trifluoromethyl)allylalcohols, easily derivable from such compounds, have been utilized to synthesize γ-(trifluoromethyl)allyl thioethers, benzyl ethers, trifluoroacetates, and azides. These methodologies are critical for the synthesis of trifluoromethylated vinylic and aromatic compounds, contributing to the advancement of fluorine chemistry (Radix-Large et al., 2004).

Pyrolysis Characteristics

The influence of oxygen-containing substituents on the pyrolysis characteristics of β-O-4 type model compounds, including derivatives of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol, has been studied. These investigations are crucial for understanding the thermal degradation behavior of lignin and related compounds, informing the development of biofuel and biomass conversion technologies (Li et al., 2016).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has the signal word “Warning” and the hazard statements H315, H319, H335, which indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[2-methoxy-4-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2/c1-14-8-4-7(9(10,11)12)3-2-6(8)5-13/h2-4,13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHEBPFPPZUWWHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601258383
Record name 2-Methoxy-4-(trifluoromethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601258383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-(trifluoromethyl)benzyl alcohol

CAS RN

286441-68-7
Record name 2-Methoxy-4-(trifluoromethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=286441-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-4-(trifluoromethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601258383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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